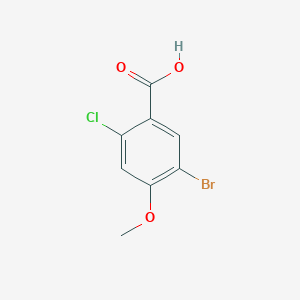

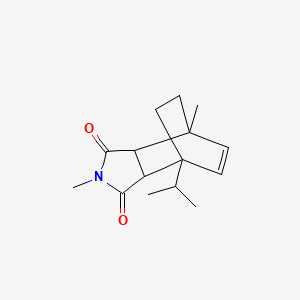

![molecular formula C14H11ClN2O2 B2921262 N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide CAS No. 1280945-39-2](/img/structure/B2921262.png)

N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide, also known as CCMI, is a chemical compound that has been studied for its potential as a therapeutic agent in various scientific research studies. CCMI is a furan derivative that has been synthesized using various methods to enhance its efficacy and potency. In

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which share structural similarities with N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potential as antiviral agents .

Anti-Inflammatory Properties

The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory activities. This suggests that N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide could be explored for its potential to reduce inflammation, possibly by inhibiting pro-inflammatory cytokines or other inflammatory pathways .

Anticancer Potential

Indole derivatives are known to possess anticancer activities, which could be attributed to their ability to interact with various cellular targets involved in cancer progression. Research into similar compounds could provide insights into the design of new anticancer drugs, with N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide being a candidate for further study in this field .

Anti-HIV Effects

Compounds with an indole base structure have been synthesized and screened for their anti-HIV activity. Some of these compounds have demonstrated the ability to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells. This indicates a promising direction for the application of N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide in HIV research .

Antioxidant Properties

The indole scaffold is also associated with antioxidant properties, which are crucial in combating oxidative stress-related diseases. By scavenging free radicals or enhancing the body’s antioxidant defense systems, N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide could be valuable in the development of treatments for conditions caused by oxidative damage .

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties, effective against a range of bacteria and fungi. This broad-spectrum antimicrobial activity makes N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide a potential candidate for the development of new antibiotics or antifungal agents .

Antitubercular Activity

Given the biological activity profile of indole derivatives, there is a possibility that N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide could exhibit antitubercular effects. This application would be particularly relevant in the context of increasing resistance to existing tuberculosis treatments .

Antimalarial Applications

Indole-based compounds have shown antimalarial activity, which is critical given the global impact of malaria and the need for new therapeutic agents. The structural features of N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide could be optimized to enhance its efficacy against the malaria parasite .

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)-cyanomethyl]-3-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c1-9-6-7-19-13(9)14(18)17-12(8-16)10-2-4-11(15)5-3-10/h2-7,12H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTGNXWGPWOQHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NC(C#N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

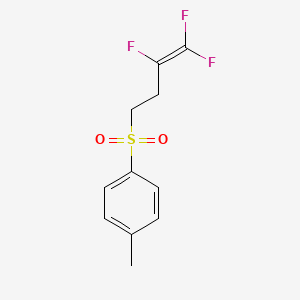

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)

![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)

![N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide](/img/structure/B2921188.png)

![2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one](/img/structure/B2921190.png)

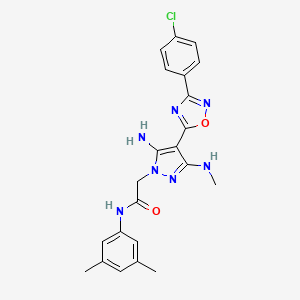

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2921193.png)

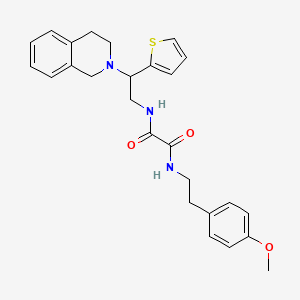

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2921197.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2921201.png)